N-(4-Piperidone)glutaramic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-(4-Piperidone)glutaramic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-oxopiperidine with glutaric anhydride under acidic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-(4-Piperidone)glutaramic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-Piperidone)glutaramic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-Piperidone)glutaramic acid involves its interaction with specific molecular targets and pathways. It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, modulating glutamate neurotransmission. This interaction is crucial for its neuroprotective effects, as it helps to prevent excitotoxicity and oxidative stress in neuronal cells.
Vergleich Mit ähnlichen Verbindungen
N-(4-Piperidone)glutaramic acid can be compared with other similar compounds, such as:
5- [4- (1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
4-methyl-2- (2-oxopiperidin-1-yl)pentanoic acid: Another structurally related compound with variations in the piperidine ring.
Biologische Aktivität
N-(4-Piperidone)glutaramic acid is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring and glutamic acid moiety. The structure facilitates interactions with various biological targets, making it a candidate for multiple pharmacological effects.
1. Anticancer Properties
Research indicates that compounds related to this compound exhibit notable anticancer activity . A study on 3,5-bis(benzylidene)-4-piperidones, which share structural similarities, demonstrated significant anti-proliferative effects against lung adenocarcinoma cells (H441) with IC50 values below 30 μM for several derivatives . The mechanism of action appears to involve the disruption of cellular thiol interactions, leading to apoptosis in cancer cells.
Compound | IC50 (μM) | Activity |
---|---|---|
CLEFMA | <30 | Anti-proliferative |
Compound 1 | >50 | Reduced efficacy |
2. Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor . For instance, derivatives have shown inhibition of α-glucosidase and HIV integrase enzymes, suggesting a role in metabolic regulation and antiviral therapy . This inhibition can lead to altered glucose metabolism, which is beneficial in conditions like diabetes and viral infections.
3. Neuroprotective Effects
The compound's derivatives have also been investigated for their neuroprotective properties . Studies suggest that certain piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's . This dual inhibition may enhance cognitive function by increasing acetylcholine levels in the brain.
Case Study 1: Anticancer Efficacy
In a preclinical study, CLEFMA, a derivative of this compound, was evaluated for its anti-proliferative effects on H441 cells. The compound exhibited significant cytotoxicity compared to controls, with electron microscopy revealing morphological changes indicative of apoptosis. Flow cytometry confirmed the absence of apoptotic markers, suggesting alternative cell death pathways may be involved .
Case Study 2: Enzyme Inhibition
A study investigating the enzyme inhibition potential of this compound derivatives highlighted their effectiveness against α-glucosidase. The results indicated a dose-dependent inhibition, making these compounds candidates for further development as antidiabetic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Cellular Interaction : The piperidine structure allows for effective binding to cellular receptors and enzymes.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, contributing to their anticancer effects.
- Metabolic Pathway Alteration : By inhibiting specific enzymes, these compounds can alter metabolic pathways critical in disease states.
Eigenschaften
IUPAC Name |
5-oxo-5-(4-oxopiperidin-1-yl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c12-8-4-6-11(7-5-8)9(13)2-1-3-10(14)15/h1-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPYFNZTQRPFCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375175 | |
Record name | N-(4-Piperidone)glutaramic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-62-7 | |
Record name | δ,4-Dioxo-1-piperidinepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675602-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Piperidone)glutaramic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 675602-62-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.